molecular formula C12H9ClFNO B1318590 3-Chloro-2-(4-fluorophenoxy)aniline CAS No. 937604-55-2

3-Chloro-2-(4-fluorophenoxy)aniline

Cat. No.: B1318590
CAS No.: 937604-55-2
M. Wt: 237.66 g/mol
InChI Key: GUAJNBQLVDBZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(4-fluorophenoxy)aniline: is an organic compound with the molecular formula C12H9ClFNO . It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a 4-fluorophenoxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(4-fluorophenoxy)aniline typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where a fluorophenol reacts with a chlorinated aniline derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: For industrial-scale production, the process may involve the use of catalysts to enhance the reaction rate and yield. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , can be employed to efficiently synthesize the compound. This method involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst and a base .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(4-fluorophenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, 3-Chloro-2-(4-fluorophenoxy)aniline is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceutical intermediates .

Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may serve as a model compound for investigating the toxicity and metabolism of halogenated aromatic amines .

Medicine: In medicine, derivatives of this compound are explored for their potential antimicrobial and anticancer properties. The compound’s structure allows for modifications that can enhance its biological activity .

Industry: In the industrial sector, this compound is used in the production of dyes , pigments , and polymers . Its unique chemical properties make it suitable for applications in materials science .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-fluorophenoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes and receptors , leading to various biochemical effects. For example, it can inhibit certain enzymes involved in cell signaling pathways , thereby affecting cellular functions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2-(4-fluorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity , making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-chloro-2-(4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-10-2-1-3-11(15)12(10)16-9-6-4-8(14)5-7-9/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAJNBQLVDBZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.